molecular formula C27H16Cl2INO2 B11687904 (3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(3-iodophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(3-iodophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B11687904
M. Wt: 584.2 g/mol
InChI Key: YUOOAMMRUHYSIC-QGOAFFKASA-N
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Description

(3E)-3-{[5-(2,5-Dichlorophenyl)furan-2-yl]methylidene}-1-(3-iodophenyl)-5-phenyl-2,3-dihydro-1H-pyrrol-2-one is a complex organic compound that features a unique combination of furan, pyrrole, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[5-(2,5-Dichlorophenyl)furan-2-yl]methylidene}-1-(3-iodophenyl)-5-phenyl-2,3-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is the condensation reaction between a furan derivative and a pyrrole derivative under controlled conditions. The reaction may require the use of catalysts such as palladium or copper to facilitate the coupling process. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[5-(2,5-Dichlorophenyl)furan-2-yl]methylidene}-1-(3-iodophenyl)-5-phenyl-2,3-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions can occur, particularly at the iodine and chlorine positions, using nucleophiles like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

(3E)-3-{[5-(2,5-Dichlorophenyl)furan-2-yl]methylidene}-1-(3-iodophenyl)-5-phenyl-2,3-dihydro-1H-pyrrol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (3E)-3-{[5-(2,5-Dichlorophenyl)furan-2-yl]methylidene}-1-(3-iodophenyl)-5-phenyl-2,3-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **(3E)-3-{[5-(2,4-Dichlorophenyl)furan-2-yl]methylidene}-1-(3-iodophenyl)-5-phenyl-2,3-dihydro-1H-pyrrol-2-one
  • **(3E)-3-{[5-(2,6-Dichlorophenyl)furan-2-yl]methylidene}-1-(3-iodophenyl)-5-phenyl-2,3-dihydro-1H-pyrrol-2-one

Uniqueness

The uniqueness of (3E)-3-{[5-(2,5-Dichlorophenyl)furan-2-yl]methylidene}-1-(3-iodophenyl)-5-phenyl-2,3-dihydro-1H-pyrrol-2-one lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring precise molecular interactions and stability.

Properties

Molecular Formula

C27H16Cl2INO2

Molecular Weight

584.2 g/mol

IUPAC Name

(3E)-3-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-1-(3-iodophenyl)-5-phenylpyrrol-2-one

InChI

InChI=1S/C27H16Cl2INO2/c28-19-9-11-24(29)23(15-19)26-12-10-22(33-26)13-18-14-25(17-5-2-1-3-6-17)31(27(18)32)21-8-4-7-20(30)16-21/h1-16H/b18-13+

InChI Key

YUOOAMMRUHYSIC-QGOAFFKASA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C(=O)N2C5=CC(=CC=C5)I

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C(=O)N2C5=CC(=CC=C5)I

Origin of Product

United States

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